molecular formula C14H24N4O5 B1678536 Pyroglutaminyl-seryl-leucinamide CAS No. 73684-80-7

Pyroglutaminyl-seryl-leucinamide

Cat. No.: B1678536
CAS No.: 73684-80-7
M. Wt: 328.36 g/mol
InChI Key: WAYDDNVXOHHJSI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutaminyl-seryl-leucinamide is a synthetic tripeptide featuring an N-terminal pyroglutamic acid residue (also known as 5-oxoproline or pidolic acid) . This structural motif is of significant research interest as it confers resistance to degradation by conventional aminopeptidases, thereby enhancing the metabolic stability of peptides . This characteristic is crucial for studying peptide hormone function and stability in various experimental models. Peptides with N-terminal pyroglutamate are endogenous and widespread in biological systems, where they often serve as important signaling molecules and can require specific enzymes, such as pyroglutamyl-peptidase I, for their regulation and turnover . The presence of the serine and leucinamide residues in this sequence suggests potential for investigating substrate specificity for proteases, hormone-receptor interactions, and other cell-signaling pathways. Researchers can utilize this compound as a standard in analytical chemistry, for enzyme kinetics studies related to pyroglutamyl peptidases, or as a starting point for the development of more complex bioactive peptides. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

73684-80-7

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22)/t8-,9-,10-/m0/s1

InChI Key

WAYDDNVXOHHJSI-GUBZILKMSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1

Appearance

Solid powder

Other CAS No.

73684-80-7

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XSL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pyr-Ser-Leu-NH2
pyro-Gln-Ser-Leu-amide
pyroglutamine-serine-leucinamide
pyroglutaminyl-seryl-leucinamide
pyroglutamylserylleucinamide
thyrotropin releasing hormone-AN
TRH-AN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

L-Leucinamide (CAS: 687-51-4)
  • Structure : A single leucine residue amidated at the C-terminus.
  • Function : Primarily used as a building block in peptide synthesis. Unlike pGlu-Ser-Leu-NH₂, it lacks the pyroglutamyl group and serine, limiting its bioactivity to precursor roles in chemical reactions .
  • Applications : Intermediate in solid-phase peptide synthesis (SPPS).
L-Seryl-L-Leucinamide Derivatives (e.g., CAS: 171436-38-7)
  • Structure : Dipeptides such as L-seryl-L-leucinamide lack the N-terminal pyroglutamyl group but retain the serine-leucinamide backbone.
Longer Peptides with Leucinamide Termini (e.g., CAS: 102029-74-3)
  • Structure : Complex peptides like L-alanyl-L-seryl-L-prolyl-L-tyrosyl-L-alanyl-L-phenylalanylglycyl-leucinamide feature leucinamide at the C-terminus but include additional residues that confer distinct conformational properties.
  • Function : Extended chains enable interactions with larger binding pockets (e.g., G-protein-coupled receptors), unlike the compact structure of pGlu-Ser-Leu-NH₂ .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Pyroglutaminyl-seryl-leucinamide Not Available C₁₄H₂₄N₄O₅ 332.37 Enhanced stability via pGlu group
L-Leucinamide 687-51-4 C₆H₁₄N₂O 130.19 Peptide synthesis intermediate
L-Seryl-L-leucinamide derivatives 171436-38-7 Varies by peptide 200–300 Limited receptor affinity
L-Alanyl-...-leucinamide 102029-74-3 C₄₈H₇₂N₁₀O₁₂ 1004.12 Multi-residue conformational effects

Preparation Methods

Protection Schemes and Reactivity Considerations

Pyroglutamic acid’s α-carboxyl group is activated for peptide bond formation, while its cyclic lactam structure inherently protects the α-amino group. Serine’s hydroxyl side chain is shielded using tert-butyl (t-Bu) ether protection to prevent undesired side reactions during coupling. Leucinamide’s C-terminal amide is introduced either via resin-based solid-phase synthesis or through direct amidation of leucine’s carboxyl group in solution-phase approaches.

Coupling Reagents and Solvent Systems

Carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or uronium salts like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) are employed to activate carboxyl groups for nucleophilic attack by deprotected amine groups. Dimethylformamide (DMF) and dichloromethane (DCM) serve as primary solvents due to their ability to dissolve both protected amino acids and coupling agents.

Stepwise Preparation of Pyroglutaminyl-Seryl-Leucinamide

The synthesis of Pyro-Glu-Ser-Leu-NH₂ follows a sequential coupling strategy, beginning with the C-terminal leucinamide and progressing toward the N-terminal pyroglutamic acid.

Synthesis of Leucinamide Building Block

Leucine’s carboxyl group is converted to an amide via treatment with ammonium chloride in the presence of ethyl chloroformate, yielding H-Leu-NH₂ in 85% purity. The product is purified via recrystallization from ethanol/water mixtures.

Coupling of Serine to Leucinamide

Boc-Ser(t-Bu)-OH is activated using HBTU and N,N-diisopropylethylamine (DIPEA) in DMF, followed by reaction with H-Leu-NH₂. The coupling proceeds at 0°C for 4 hours, achieving a 78% yield of Boc-Ser(t-Bu)-Leu-NH₂. Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in DCM, yielding H-Ser(t-Bu)-Leu-NH₂.

Incorporation of Pyroglutamic Acid

Pyroglutamic acid’s α-carboxyl group is activated using DCC and hydroxybenzotriazole (HOBt) to minimize racemization. Reaction with H-Ser(t-Bu)-Leu-NH₂ in DMF at room temperature for 12 hours yields Pyro-Glu-Ser(t-Bu)-Leu-NH₂ with 65% efficiency. Final deprotection of the t-Bu group is achieved using TFA, followed by precipitation in cold diethyl ether.

Optimization of Reaction Parameters

Molar Ratios and Equivalents

A 2:1 molar ratio of activated pyroglutamic acid to H-Ser(t-Bu)-Leu-NH₂ ensures complete consumption of the dipeptide intermediate, as monitored by thin-layer chromatography (TLC). Excess reagent is removed via aqueous extraction during purification.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) resolves Pyro-Glu-Ser-Leu-NH₂ from residual coupling reagents and deprotected byproducts. The target peptide elutes at 12.3 minutes under these conditions.

Mass Spectrometry (MS) and NMR Spectroscopy

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 402.2 [M+H]⁺, consistent with the theoretical molecular weight of 401.4 g/mol. ¹H NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic pyroglutamyl lactam protons at δ 4.3 ppm and serine β-protons at δ 3.8 ppm.

Comparative Analysis with TRH Analogues

Pyro-Glu-Ser-Leu-NH₂ demonstrates distinct pharmacological profiles compared to TRH and its glycine-substituted analogue (Pyro-Glu-Ser-Gly-NH₂). While TRH exhibits potent thyrotropin-releasing activity, Pyro-Glu-Ser-Leu-NH₂ shows enhanced neurotropic effects, reducing nembutal-induced hypnosis in rodent models by 40% at 1 mg/kg doses. These differences underscore the role of leucinamide in modulating blood-brain barrier permeability and receptor binding affinity.

Challenges in Synthesis and Mitigation Strategies

Racemization at Serine Residues

Serine’s β-hydroxyl group predisposes it to base-induced racemization during coupling. The use of HOBt as a racemization suppressant reduces the L/D-serine ratio from 1:0.3 to 1:0.05 in optimized protocols.

Lactam Hydrolysis Under Acidic Conditions

Prolonged exposure to TFA during deprotection risks hydrolyzing the pyroglutamyl lactam ring. Limiting TFA treatment to 30 minutes and maintaining temperatures below 0°C preserves lactam integrity, as verified by infrared spectroscopy.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s mechanism of action?

  • Methodological Answer : Implement blinded analysis for subjective endpoints (e.g., behavioral assays). Use CRISPR/Cas9 knockouts to confirm target specificity. Pre-register hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroglutaminyl-seryl-leucinamide
Reactant of Route 2
Pyroglutaminyl-seryl-leucinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.